

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-iodobutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-iodobutanoate**

Cat. No.: **B082882**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-iodobutanoate** ($C_5H_9IO_2$), a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-iodobutanoate**
- Molecular Formula: $C_5H_9IO_2$
- Molecular Weight: 228.02 g/mol
- CAS Number: 14273-85-9

Spectroscopic Data

The following sections present the available spectroscopic data for **Methyl 4-iodobutanoate**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the 1H and ^{13}C NMR data for a closely related

compound, (3-Methyloxetan-3-yl)methyl 4-iodobutanoate, with assignments for the **Methyl 4-iodobutanoate** moiety.[\[1\]](#)

Table 1: ^1H NMR Data for the 4-iodobutanoate Moiety

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.67	s	-	3H	-OCH ₃
3.24	t	6.6	2H	-CH ₂ I
2.51	t	7.2	2H	-CH ₂ CO-
2.14	p	6.9	2H	-CH ₂ CH ₂ CH ₂ -

Solvent: CDCl₃, Instrument: 200 MHz NMR device[\[1\]](#) (Note: The chemical shift for the methyl ester protons (-OCH₃) is an expected value for this type of compound, as it was not part of the reported data for the more complex molecule.)

Table 2: ^{13}C NMR Data for the 4-iodobutanoate Moiety

Chemical Shift (δ) ppm	Assignment
172.4	C=O
51.5	-OCH ₃
34.7	-CH ₂ CO-
28.3	-CH ₂ CH ₂ CH ₂ -
5.4	-CH ₂ I

Solvent: CDCl₃, Instrument: Varian 200 MHz NMR device[\[1\]](#) (Note: The chemical shift for the methyl ester carbon (-OCH₃) is an expected value.)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 4-iodobutanoate** is expected to show characteristic absorption bands for

the ester functional group.

Table 3: IR Spectroscopy Data

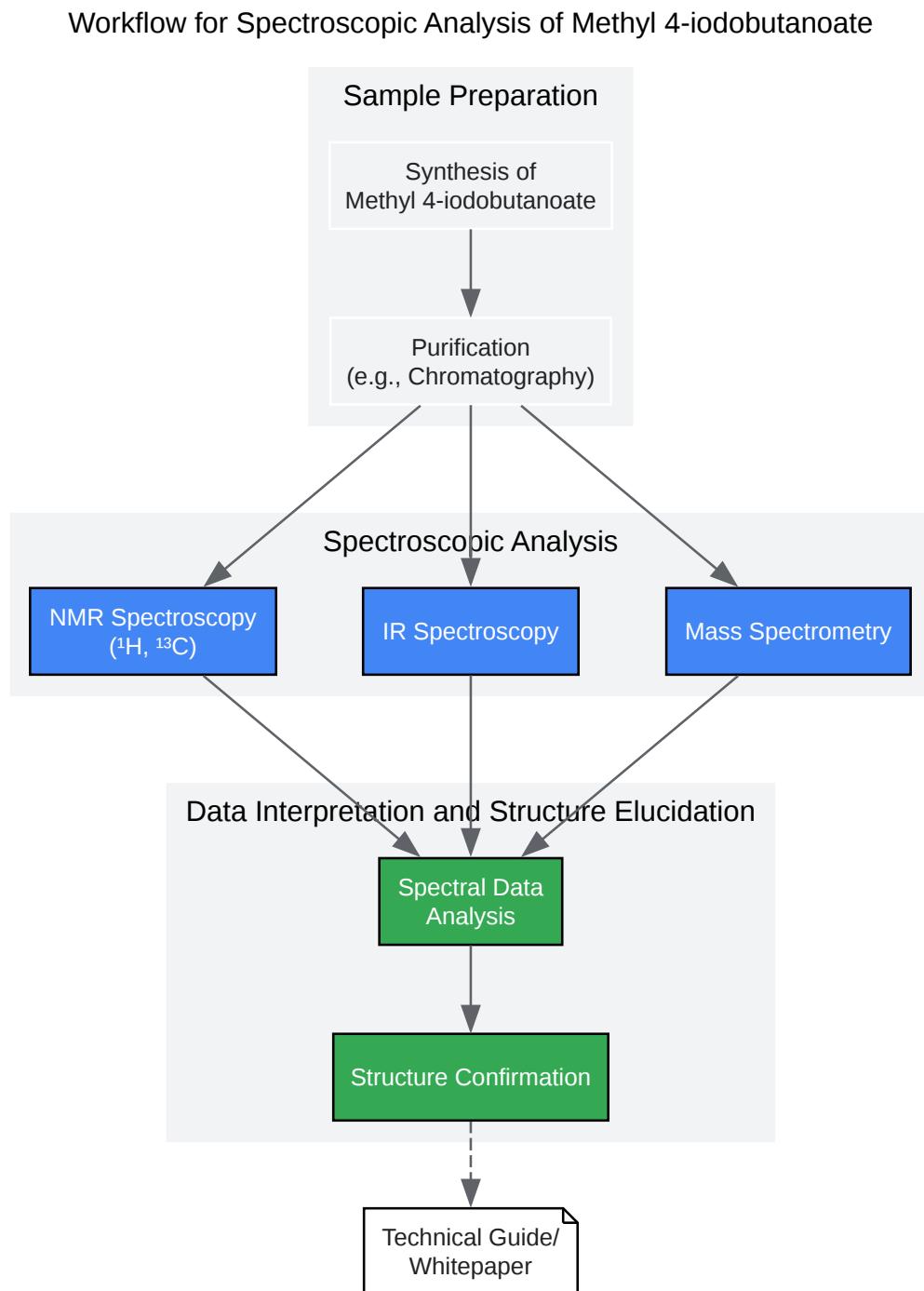
Wavenumber (cm ⁻¹)	Functional Group
1742	C=O (Ester) stretch

Source: The C=O stretch is reported for (3-Methyloxetan-3-yl)methyl 4-iodobutanoate.[\[1\]](#) Product specifications for **Methyl 4-iodobutanoate** confirm that the infrared spectrum conforms to its structure.[\[2\]](#)[\[3\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While detailed fragmentation data for **Methyl 4-iodobutanoate** is not readily available in the searched literature, the molecular ion peak [M]⁺ would be expected at m/z = 228.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.


¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher.[\[1\]](#)[\[4\]](#) The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[\[4\]](#)

Infrared spectra are often recorded on an FT-IR spectrometer.[\[1\]](#) Liquid samples can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[\[1\]](#)[\[5\]](#)

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-iodobutanoate** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 4-iodobutanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. 426370050 [thermofisher.com]
- 3. Methyl 4-iodobutyrate, 95%, stabilized 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-iodobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082882#spectroscopic-data-of-methyl-4-iodobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com